1-(4-Fluorophenyl)-1,3-dihydro-3-oxo-5-isobenzofurancarboxylic acid
Overview
Description
The compound “4-Fluorophenylboronic acid” is a chemical that has been used as a reactant in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes . It is also used to make novel biologically active terphenyls .
Synthesis Analysis
A cluster of novel organotin (IV) complexes with the formulas [Me3Sn (O2CCH2SeC6H4F-p)]n (1), [(Me2Sn)4 (μ3-O)2 (O2CCH2SeC6H4F-p)4] (2), [n-Bu3Sn (O2CCH2SeC6H4F-p)]n (3) and [n-Bu2Sn (O2CCH2SeC6H4F-p)2] (4) were designed, synthesized, and characterized .
Molecular Structure Analysis
The molecular structure of (E)-3-(4-bromophenyl)-1-(4-fluorophenyl)prop-2-en-1-one (C15H10BrFO) was successfully synthesized and crystallized in the monoclinic system of P21/c space group .
Chemical Reactions Analysis
4-Fluorophenylboronic acid can be used as a reactant in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes .
Physical And Chemical Properties Analysis
The compound “4-Fluorophenylboronic acid” has a molecular weight of 139.92 g/mol, and it forms a powder with a melting point of 262-265 °C (lit.) .
Scientific Research Applications
Application in Medicinal Chemistry
Summary of the Application
4-Fluorophenylboronic acid is a compound that is often used in medicinal chemistry . It has a molecular weight of 139.92 g/mol .
Methods of Application
This compound is typically used in the synthesis of various pharmaceuticals . The specific methods of application can vary widely depending on the particular synthesis being performed.
Results or Outcomes
The outcomes of using 4-Fluorophenylboronic acid in medicinal chemistry are diverse, as it can contribute to the synthesis of a wide range of pharmaceuticals .
Application in the Synthesis of Pyrrole Derivatives
Summary of the Application
A derivative of 4-fluoroaniline, specifically 4- ( (4-fluorophenyl)amino)-4-oxobutanoic acid (BFAOB), has been used in the synthesis of pyrrole derivatives .
Methods of Application
The synthesis involved a three-component one pot reaction of 1-(4-fluorophenyl)-2-(tetrahydropyrimidin-2(1 H)-ylidene)ethanone 98, 1 H-indole and 1-(4-fluorophenyl)-2,2-dihydroxyethanone 99 .
Results or Outcomes
The result of this synthesis was the production of highly functionalized bicyclic pyrrole derivatives .
Application in Biological Research
Summary of the Application
Indole derivatives, which share a similar structure with “1-(4-Fluorophenyl)-1,3-dihydro-3-oxo-5-isobenzofurancarboxylic acid”, have been found to possess various biological activities .
Methods of Application
These compounds are typically used in biological research, where they are tested for various activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Results or Outcomes
The outcomes of using indole derivatives in biological research are diverse, as these compounds have shown a wide range of biological activities .
Application in the Synthesis of Biologically Active Terphenyls
Summary of the Application
4-Fluorophenylboronic acid has been used in the synthesis of novel biologically active terphenyls .
Methods of Application
This compound is typically used in chemical reactions to synthesize terphenyls .
Results or Outcomes
The result of this synthesis is the production of novel biologically active terphenyls .
Application in Multistimuli-Responsive Materials
Summary of the Application
A guest molecule, 1-[2-(4-fluorophenyl)-2-oxoethyl]-4,4’-bipyridinium dichloride (FOV·Cl2), which shares a similar structure with “1-(4-Fluorophenyl)-1,3-dihydro-3-oxo-5-isobenzofurancarboxylic acid”, has been used in the design and synthesis of multistimuli-responsive materials .
Methods of Application
This compound is typically used in the synthesis of these materials .
Results or Outcomes
The result of this synthesis is the production of multistimuli-responsive materials, which are highly desirable due to their convenient controllability and potential applications in smart window, sensor, and bionic manufacturing .
Application in Nonlinear Optical Materials
Summary of the Application
A fluorinated chalcone, specifically (E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, has been synthesized and studied as a promising nonlinear optical material .
Methods of Application
The compound was synthesized and crystallized by a slow evaporation technique.
Results or Outcomes
The study found that the chalcone crystal can be considered as a nonlinear optical material. The third-order nonlinear susceptibility (χ(3)) value for the chalcone crystal is 369.294 × 10^-22 m^2 V^-2, higher than those obtained from a few similar types of molecule .
Safety And Hazards
properties
IUPAC Name |
1-(4-fluorophenyl)-3-oxo-1H-2-benzofuran-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9FO4/c16-10-4-1-8(2-5-10)13-11-6-3-9(14(17)18)7-12(11)15(19)20-13/h1-7,13H,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGEKIFWYHHOBIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C3=C(C=C(C=C3)C(=O)O)C(=O)O2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9FO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80433170 | |
Record name | 1-(4-Fluorophenyl)-3-oxo-1,3-dihydro-2-benzofuran-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80433170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-1,3-dihydro-3-oxo-5-isobenzofurancarboxylic acid | |
CAS RN |
372941-51-0 | |
Record name | 1-(4-Fluorophenyl)-3-oxo-1,3-dihydro-2-benzofuran-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80433170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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